![molecular formula C20H17N3O5 B2589251 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421525-78-1](/img/structure/B2589251.png)
2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as OBA, and it is a small molecule inhibitor that targets the protein-protein interactions involved in the formation of amyloid fibrils. Amyloid fibrils are associated with various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The chemical compound has been the focus of various synthesis techniques. For instance, the synthesis of methyl Z-2-acetamido benzamides, including similar compounds, highlights the intricate processes involved in creating such compounds (Cativiela, Villegas, & Nelendez, 1986). Additionally, the work on the intramolecular oxidative C–O coupling of N-phenyl benzamides under metal-free conditions, resulting in benzoxazole products, showcases advanced techniques in chemical synthesis (Zhengsen Yu, Lijuan Ma, & Wei Yu, 2012).
Polymer Science
Research into aromatic polyamides containing oxadiazole or benzonitrile units and acetoxybenzamide groups reveals the compound's relevance in polymer science. These polymers exhibit good thermal stability and solubility in specific solvents, showcasing their potential in the fabrication of thin films and other polymer-based applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).
Antimalarial and Antiviral Properties
A study investigating antimalarial sulfonamides as potential COVID-19 drugs includes derivatives similar to the compound . These compounds displayed promising antimalarial activity and were characterized for their ADMET properties, suggesting their relevance in antimalarial and possibly antiviral therapies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Macrocyclic Lactams Synthesis
The synthesis of macrocyclic lactams from similar compounds demonstrates the compound's utility in creating complex chemical structures. This research contributes to the understanding of cyclic compound synthesis, which has implications in various areas of medicinal chemistry (Fritschi, Linden, & Heimgartner, 2009).
Photolabile Ligands for Receptor Mapping
The compound's analogues have been utilized in the synthesis of photolabile ligands for receptor mapping, indicating its potential in biochemical and pharmacological research. This application is crucial for understanding receptor-ligand interactions, which can inform drug design and discovery (Kersey, Bhogal, Donnelly, Fishwick, Findlay, & Ward, 1996).
Eigenschaften
IUPAC Name |
2-[4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c21-19(25)14-7-1-3-9-16(14)27-12-6-5-11-22-18(24)13-23-15-8-2-4-10-17(15)28-20(23)26/h1-4,7-10H,11-13H2,(H2,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWQSDULGLYRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

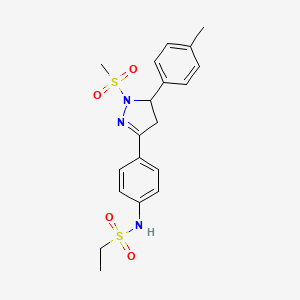


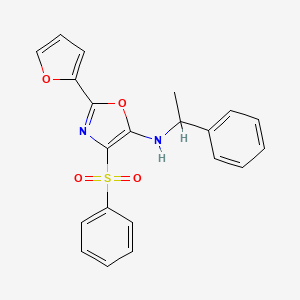
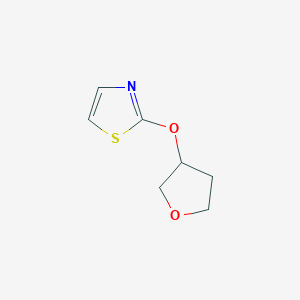
![2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid](/img/structure/B2589181.png)
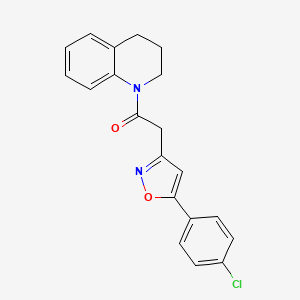
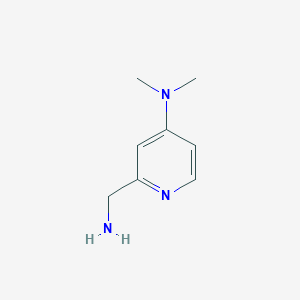
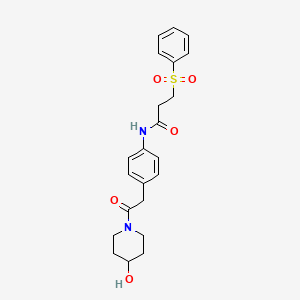
![N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2589187.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2589188.png)
![3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2589189.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone](/img/structure/B2589191.png)